

TCO-PEG9-Maleimide: A Bifunctional Linker for Advanced Bioconjugation

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Compound of Interest		
Compound Name:	TCO-PEG9-maleimide	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG9-maleimide is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced proteomics studies.[1] This guide provides a comprehensive overview of the core functionalities of **TCO-PEG9-maleimide**, detailed experimental protocols, and the underlying chemical principles governing its reactivity.

At its core, **TCO-PEG9-maleimide** features three key components: a trans-cyclooctene (TCO) group, a nine-unit polyethylene glycol (PEG9) spacer, and a maleimide group. This unique architecture allows for a two-step, orthogonal conjugation strategy. The maleimide moiety readily and selectively reacts with thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides.[2][3][4] Concurrently, the TCO group participates in an extremely rapid and highly specific bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.[5] The hydrophilic PEG9 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of **TCO-PEG9-maleimide** is crucial for its effective implementation in experimental design. The following table summarizes



its key specifications, compiled from various suppliers.

Property	Value	Source(s)
Chemical Formula	C36H61N3O14	
Molecular Weight	759.9 g/mol	-
CAS Number	2183440-37-9	-
Purity	Typically ≥95%	-
Appearance	White solid or viscous liquid	-
Solubility	Soluble in DMSO, DMF, DCM, and water	-
Storage Conditions	Store at -20°C, protected from moisture and light	-

Reaction Mechanisms and Kinetics

The utility of **TCO-PEG9-maleimide** is rooted in two distinct and highly efficient chemical reactions: the maleimide-thiol conjugation and the TCO-tetrazine ligation.

Maleimide-Thiol Conjugation

The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols within a specific pH range.

- Optimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH
 6.5, the reaction rate is significantly reduced, while above pH 7.5, the maleimide group can undergo hydrolysis and react with primary amines, such as the side chain of lysine.
- Reaction Rate: At pH 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
- Stability: While the resulting thioether bond is generally stable, the succinimide ring can
 undergo hydrolysis, leading to a ring-opened product that is more resistant to cleavage.



Some studies suggest that the thiosuccinimide linkage can be reversible under certain in vivo conditions through a retro-Michael reaction.

TCO-Tetrazine Ligation

The TCO group reacts with a tetrazine via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This bioorthogonal reaction is renowned for its exceptional speed and specificity.

- Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.
- Biocompatibility: A significant advantage of this reaction is that it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.
- Specificity: The TCO and tetrazine groups are highly specific for each other and do not cross-react with other functional groups found in biological systems.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **TCO-PEG9-maleimide**.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol outlines the creation of an antibody-drug conjugate (ADC) where a therapeutic payload (drug) is first attached to the **TCO-PEG9-maleimide** linker, which is then conjugated to an antibody.

Step 1: Conjugation of **TCO-PEG9-Maleimide** to a Thiol-Containing Drug

- Reagent Preparation:
 - Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO or DMF).
 - Dissolve TCO-PEG9-maleimide in the same solvent to a final concentration of 10 mM.



Conjugation Reaction:

- Add a 1.1 to 1.5-fold molar excess of TCO-PEG9-maleimide to the drug solution.
- The reaction can be performed at room temperature for 1-2 hours.
- Monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS.

• Purification:

 Purify the TCO-PEG9-Drug conjugate using reverse-phase HPLC or a similar chromatographic method to remove unreacted starting materials.

Step 2: Antibody Reduction and Conjugation to a Tetrazine-Modified Antibody

Antibody Preparation:

- Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH
 7.2-7.5. The antibody concentration should typically be between 1 and 10 mg/mL.
- If the antibody's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10 to 20-fold molar excess of a reducing agent like tris(2carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at room temperature.
- Remove the excess TCEP using a desalting column or dialysis.
- Conjugation to Tetrazine-Modified Antibody:
 - A tetrazine-modified antibody can be prepared using a tetrazine-NHS ester to react with lysine residues on the antibody.

Final Conjugation:

- Add the purified TCO-PEG9-Drug conjugate to the tetrazine-modified antibody solution. A
 3 to 5-fold molar excess of the TCO-PEG9-Drug is often used.
- Incubate the reaction for 1 hour at room temperature.



- Purification and Analysis:
 - Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted TCO-PEG9-Drug.
 - Characterize the final ADC using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Labeling of a Cysteine-Containing Protein

This protocol describes the labeling of a protein with a reporter molecule (e.g., a fluorescent dye) using **TCO-PEG9-maleimide** in a two-step process.

Step 1: Labeling the Protein with TCO-PEG9-Maleimide

- Protein Preparation:
 - Dissolve the cysteine-containing protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS) to a concentration of 1-5 mg/mL.
 - If necessary, reduce any disulfide bonds as described in the previous protocol and remove the reducing agent.
- Reagent Preparation:
 - Prepare a 10 mM stock solution of TCO-PEG9-maleimide in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add a 10 to 20-fold molar excess of the TCO-PEG9-maleimide solution to the protein solution with gentle stirring.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
- Purification:
 - Remove the excess **TCO-PEG9-maleimide** using a desalting column or dialysis.

Step 2: Click Chemistry Reaction with a Tetrazine-Functionalized Reporter Molecule



• Reagent Preparation:

 Dissolve the tetrazine-functionalized reporter molecule (e.g., tetrazine-fluorophore) in a compatible solvent.

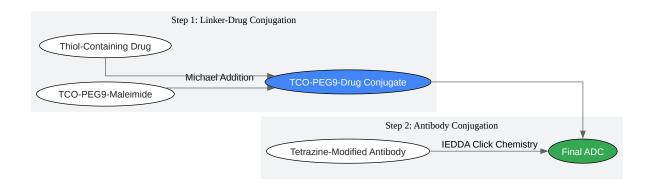
Click Reaction:

- Add a 1.5 to 3-fold molar excess of the tetrazine-reporter to the TCO-labeled protein solution.
- The reaction is typically complete within 30-60 minutes at room temperature.
- · Final Purification and Analysis:
 - Purify the labeled protein from the excess tetrazine-reporter using SEC or dialysis.
 - Analyze the final product by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the degree of labeling.

Visualization of Workflows and Pathways Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the two-step workflow for creating an ADC using **TCO-PEG9-maleimide**.





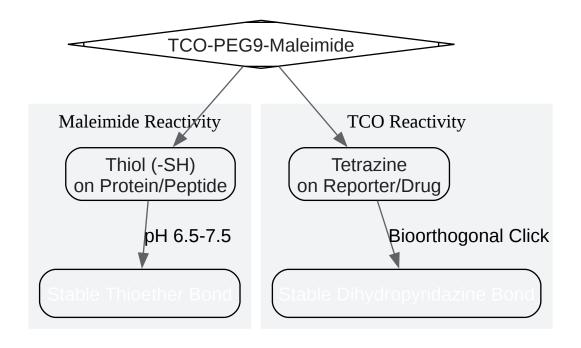
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Caption: Workflow for ADC synthesis using TCO-PEG9-maleimide.

Logical Relationship: Orthogonal Reactivity

The following diagram depicts the orthogonal nature of the maleimide and TCO reactive groups, allowing for sequential or independent conjugation reactions.





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Caption: Orthogonal reactivity of TCO-PEG9-maleimide.

Conclusion

TCO-PEG9-maleimide stands out as a versatile and highly efficient bifunctional linker for advanced bioconjugation. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, provide researchers with a robust tool for the development of complex biomolecular constructs. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes it particularly well-suited for applications in live-cell imaging and in vivo studies where biocompatibility and rapid reaction kinetics are paramount. By understanding the underlying chemical principles and adhering to optimized experimental protocols, scientists can effectively leverage **TCO-PEG9-maleimide** to advance their research in drug delivery, diagnostics, and fundamental biological studies.

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